

Application Notes and Protocols for the Use of Thiodiglycol in Pesticide Synthesis

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Compound of Interest

Compound Name: Thiodiglycol

Cat. No.: B106055

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These application notes provide a comprehensive overview of the role of **thiodiglycol** and its derivatives in the synthesis of pesticides, with a specific focus on the organophosphate insecticide Demeton. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are presented to facilitate research and development in this area.

Introduction

Thiodiglycol, with the chemical formula $S(CH_2CH_2OH)_2$, is a versatile organosulfur compound. [1] Its utility as a building block in chemical synthesis extends to the production of a variety of organic chemicals, including pesticides. [1] While direct use of **thiodiglycol** in pesticide synthesis is documented, its derivatives often play a more immediate role as precursors. This document will detail the synthesis of **thiodiglycol** and its subsequent application in the production of the insecticide Demeton.

Synthesis of Thiodiglycol

Thiodiglycol can be synthesized through various methods, with the reaction of 2-chloroethanol with sodium sulfide being a common industrial approach. A detailed laboratory-scale synthesis is provided below, adapted from established procedures.

Experimental Protocol: Synthesis of Thiodiglycol

Materials:

- 20% Ethylene chlorohydrin solution
- Crystalline sodium sulfide ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Absolute ethanol
- Water

Equipment:

- 3-L round-bottomed flask with a mechanical stirrer
- Reflux condenser
- Thermometer
- Apparatus for distillation under reduced pressure
- Büchner funnel

Procedure:

- In a 3-L round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg (3.7 moles) of a 20% ethylene chlorohydrin solution and 750 g of water.
- While stirring, slowly add 493 g (2.05 moles) of crystalline sodium sulfide. Maintain the reaction temperature between 30–35°C. The addition should take approximately 40–60 minutes.
- After the addition is complete, continue stirring for 30 minutes.
- Fit the flask with a reflux condenser and a thermometer. Heat the mixture on a steam bath until the liquid temperature reaches 90°C and maintain this temperature for 45 minutes.
- Cool the solution to 25°C and neutralize it with concentrated hydrochloric acid.

- Filter the solution and concentrate it under reduced pressure (30–40 mm).
- Extract the residue twice with 500-cc portions of hot absolute ethanol.
- Filter the combined extracts and remove the ethanol by distillation under reduced pressure.
- Heat the residue at 100°C under 30-mm pressure for three hours to remove any remaining volatile impurities.
- The crude product can be purified by vacuum distillation at 164–166°C/20 mm.[\[2\]](#)

Quantitative Data: Thiodiglycol Synthesis

Parameter	Value
Yield	79–86% (of pure material)
Purity	98-99.5%
Boiling Point	164–166°C/20 mm

Table 1: Quantitative data for the synthesis of **thiodiglycol**.

Application of a Thiodiglycol Derivative in Pesticide Synthesis: Demeton

Demeton, a systemic insecticide and acaricide, is a prominent example of a pesticide synthesized from a **thiodiglycol** derivative.[\[3\]](#)[\[4\]](#) Specifically, 2-(ethylthio)ethanol, a derivative of **thiodiglycol**, is a key precursor in the synthesis of Demeton.[\[3\]](#)[\[4\]](#) Demeton exists as a mixture of two isomers: Demeton-O and Demeton-S.[\[3\]](#)[\[5\]](#)

Experimental Protocol: Synthesis of Demeton

Materials:

- 2-(ethylthio)ethanol (a **thiodiglycol** derivative)
- O,O-diethyl phosphorochloridothioate

- Toluene
- Anhydrous sodium carbonate
- Metallic copper

Equipment:

- Reaction vessel with a stirrer and temperature control
- Apparatus for reflux
- Filtration apparatus
- Apparatus for vacuum distillation

Procedure:

- In a reaction vessel, dissolve 2-(ethylthio)ethanol in toluene.
- Add O,O-diethyl phosphorochloridothioate to the solution.
- Add anhydrous sodium carbonate and a catalytic amount of metallic copper.
- Heat the mixture to reflux and maintain the reaction until completion (monitoring by appropriate analytical techniques such as TLC or GC is recommended).
- After the reaction is complete, cool the mixture and filter to remove solid byproducts.
- The toluene is removed from the filtrate by distillation.
- The resulting crude product, a mixture of Demeton-S and Demeton-O, can be purified by vacuum distillation.[4]

Quantitative Data: Demeton Synthesis

Parameter	Value
Isomer Ratio	~65:35 (Demeton-S:Demeton-O)
Boiling Point	128°C (Demeton-S)

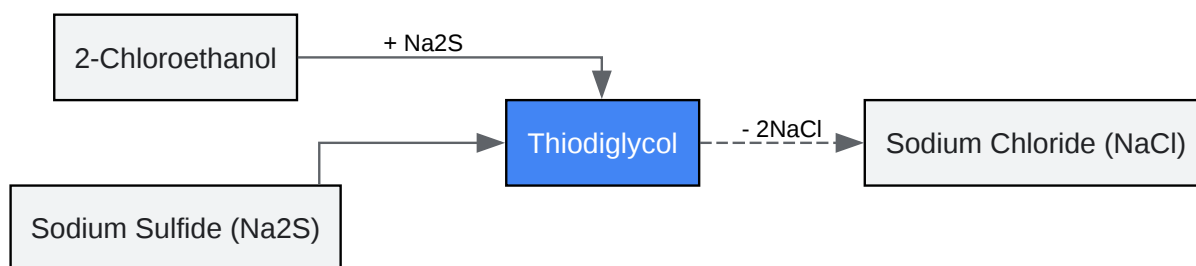
Table 2: Physical and chemical properties of Demeton.[4][6]

Mechanism of Action: Demeton

Demeton functions as a potent insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[3] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Visualizing the Synthesis and Mechanism

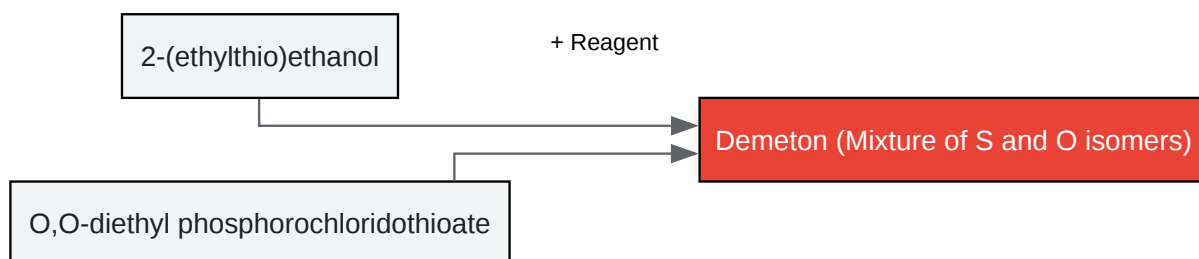
Synthesis of Thiodiglycol



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Caption: Synthesis of **Thiodiglycol**.

Synthesis of Demeton from a Thiodiglycol Derivative



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Caption: Synthesis of Demeton.

Mechanism of Action of Demeton

Caption: Demeton's inhibition of AChE.

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